5-Bromo-4-chlorothiophene-2-sulfonamide

Lipophilicity Drug Design ADME Properties

Select 5-Bromo-4-chlorothiophene-2-sulfonamide (CAS 77893-75-5) for its unique orthogonal reactivity: the 5-bromo position enables Pd-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig) while the 4-chloro substituent remains inert, allowing chemoselective, stepwise diversification. The sulfonamide group (pKa ~7.48) provides optimal zinc-binding geometry for carbonic anhydrase and metalloenzyme programs. With a LogP of 2.06—138-fold more lipophilic than unsubstituted thiophene-2-sulfonamide—this scaffold excels in fragment-based drug discovery targeting intracellular and CNS proteins. Unlike mono-halogenated analogs, this dual-halogen pattern offers a distinct electrophilic landscape that accelerates SAR exploration and IP differentiation.

Molecular Formula C4H3BrClNO2S2
Molecular Weight 276.55
CAS No. 77893-75-5
Cat. No. B2959223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chlorothiophene-2-sulfonamide
CAS77893-75-5
Molecular FormulaC4H3BrClNO2S2
Molecular Weight276.55
Structural Identifiers
SMILESC1=C(SC(=C1Cl)Br)S(=O)(=O)N
InChIInChI=1S/C4H3BrClNO2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H,(H2,7,8,9)
InChIKeyPRKDIXNPZQMOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-4-chlorothiophene-2-sulfonamide CAS 77893-75-5: Halogenated Thiophene-2-Sulfonamide Building Block for Medicinal Chemistry Procurement


5-Bromo-4-chlorothiophene-2-sulfonamide (CAS 77893-75-5) is a dihalogenated thiophene-2-sulfonamide heterocyclic building block characterized by the presence of both bromine and chlorine substituents at the 5- and 4-positions, respectively, on the thiophene ring . With a molecular formula of C4H3BrClNO2S2 and a molecular weight of 276.56 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and agrochemical research programs . The sulfonamide functional group confers hydrogen-bonding capacity and potential enzyme inhibition properties, while the halogen substituents modulate electronic distribution and lipophilicity (calculated LogP of 2.06) compared to unsubstituted or mono-halogenated analogs [1].

Why 5-Bromo-4-chlorothiophene-2-sulfonamide Cannot Be Simply Replaced by Mono-Halogenated or Unsubstituted Thiophene-2-sulfonamide Analogs in Structure-Activity Relationship Studies


Substituting 5-bromo-4-chlorothiophene-2-sulfonamide with structurally related thiophene-2-sulfonamide analogs—such as the unsubstituted parent (thiophene-2-sulfonamide, CAS 6339-87-3) or mono-halogenated derivatives—introduces measurable changes in key physicochemical parameters that directly impact biological target engagement and synthetic utility. The dual halogenation pattern (bromine at position 5, chlorine at position 4) yields a calculated LogP of 2.06, representing a substantial increase in lipophilicity compared to the unsubstituted analog (LogP -0.08) [1] [2]. This 2.14 log unit difference corresponds to approximately a 138-fold increase in octanol-water partition coefficient, which alters membrane permeability, protein binding, and metabolic stability in ways that cannot be replicated by mono-halogenated alternatives . Additionally, the distinct steric and electronic contributions of bromine versus chlorine at specific ring positions create a unique electrophilic substitution landscape for downstream derivatization that is absent in other thiophene-2-sulfonamide congeners.

Quantitative Differentiation of 5-Bromo-4-chlorothiophene-2-sulfonamide (CAS 77893-75-5) Against Structural Analogs: Evidence-Based Selection Metrics


Comparative Lipophilicity: 5-Bromo-4-chlorothiophene-2-sulfonamide Exhibits a 2.14 Log Unit Increase in LogP Versus Unsubstituted Thiophene-2-sulfonamide

The calculated partition coefficient (LogP) for 5-bromo-4-chlorothiophene-2-sulfonamide is 2.06 [1]. In contrast, the unsubstituted parent compound, thiophene-2-sulfonamide (CAS 6339-87-3), has a reported LogP value of -0.08 [2]. The presence of both bromine and chlorine substituents thus increases lipophilicity by approximately 2.14 log units relative to the unsubstituted scaffold. This difference in lipophilicity is a critical parameter for predicting passive membrane permeability and non-specific protein binding in early-stage drug discovery.

Lipophilicity Drug Design ADME Properties

pKa and Ionization State Differentiation: 5-Bromo-4-chlorothiophene-2-sulfonamide Sulfonamide pKa of 7.48 Dictates pH-Dependent Solubility and Binding

The sulfonamide NH2 group of 5-bromo-4-chlorothiophene-2-sulfonamide has a calculated acid dissociation constant (pKa) of 7.48 [1]. At physiological pH (7.4), this compound is approximately 50% ionized, existing in equilibrium between neutral and anionic forms. This pKa value is a direct consequence of the electron-withdrawing effects of the 4-chloro and 5-bromo substituents on the thiophene ring, which modulate the electron density at the sulfonamide nitrogen. While direct pKa data for the unsubstituted analog was not available from the allowed sources for a head-to-head comparison, the value of 7.48 provides a precise quantitative parameter for predicting solubility and protein-binding behavior in biological assays, a property that would shift with alternative substitution patterns .

Ionization State Solubility Pharmacokinetics

Molecular Weight and Heavy Atom Count: 5-Bromo-4-chlorothiophene-2-sulfonamide Provides Distinct Mass Spectrometry and Synthetic Intermediate Characteristics

5-Bromo-4-chlorothiophene-2-sulfonamide has a molecular weight of 276.56 g/mol and a distinctive isotopic pattern due to the presence of both bromine (1:1 M/M+2 ratio) and chlorine (3:1 M/M+2 ratio) . In comparison, the mono-chlorinated analog 4-chlorothiophene-2-sulfonamide has a molecular weight of 197.7 g/mol , and the unsubstituted thiophene-2-sulfonamide has a molecular weight of 163.22 g/mol . The 5-bromo-4-chloro derivative thus provides a mass increment of +78.9 Da relative to the 4-chloro analog and +113.3 Da relative to the parent scaffold. This distinct mass signature facilitates unambiguous identification and purity monitoring via LC-MS or GC-MS in synthetic workflows. Furthermore, the dual halogenation offers orthogonal synthetic handles: the bromine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine substituent may exhibit different reactivity under nucleophilic aromatic substitution conditions .

Mass Spectrometry Synthetic Chemistry Scaffold Diversity

Recommended Research and Industrial Application Scenarios for 5-Bromo-4-chlorothiophene-2-sulfonamide Based on Quantitative Differentiation Evidence


Scaffold for Lipophilic Fragment-Based Drug Discovery and Library Synthesis

Given its LogP of 2.06, 5-bromo-4-chlorothiophene-2-sulfonamide is optimally suited as a core scaffold in fragment-based drug discovery programs targeting intracellular proteins, membrane-bound receptors, or central nervous system targets where enhanced passive membrane permeability is a prerequisite for biological activity [1]. The 2.14 log unit lipophilicity increase relative to unsubstituted thiophene-2-sulfonamide positions this compound for inclusion in diversity-oriented synthesis libraries aimed at exploring chemical space with higher cLogP values [2].

Orthogonally Functionalized Building Block for Sequential Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the 5-position of the thiophene ring provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the 4-chloro substituent remains inert under standard coupling conditions . This orthogonal reactivity enables sequential, chemoselective functionalization: first, Pd-mediated coupling at the 5-bromo position to introduce aryl, heteroaryl, or amine diversity, followed by nucleophilic aromatic substitution or alternative activation of the 4-chloro position in a second, distinct synthetic step. The distinct molecular weight (276.56 g/mol) and characteristic isotopic pattern facilitate reaction monitoring via LC-MS at each stage .

Sulfonamide-Containing Probe for Carbonic Anhydrase and Related Enzyme Inhibitor Development

The sulfonamide moiety is a well-established zinc-binding group for carbonic anhydrase (CA) isoforms and related metalloenzymes . The pKa of 7.48 for 5-bromo-4-chlorothiophene-2-sulfonamide ensures that the sulfonamide nitrogen exists in an optimal ionization state for coordination to the active-site zinc ion at physiological pH [3]. The halogen substituents provide additional vectors for hydrophobic interactions within the enzyme active site. This scaffold can be directly employed for the synthesis of N-acylsulfonamide derivatives—a structural motif found in multiple patent families covering antineoplastic and herbicidal sulfonamides—wherein the 5-bromo position may be further elaborated to optimize potency and selectivity for specific CA isoforms or other sulfonamide-binding targets [4].

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